molecular formula C20H40O2 B1641944 Eicosanoic-2,2-D2 acid

Eicosanoic-2,2-D2 acid

Cat. No.: B1641944
M. Wt: 314.5 g/mol
InChI Key: VKOBVWXKNCXXDE-FKUWIZNHSA-N
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Description

Eicosanoic-2,2-D2 acid (CAS 232600-70-3) is a deuterium-labeled analog of eicosanoic acid (arachidic acid), a saturated 20-carbon fatty acid. The compound features two deuterium atoms at the C-2 position, replacing hydrogen atoms, resulting in the molecular formula C₂₀H₃₈D₂O₂ and a molecular weight of 314.54 g/mol . It is synthesized for use as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) applications, enabling precise quantification of non-deuterated eicosanoic acid in complex biological matrices . The deuterium labeling minimizes isotopic interference during analytical workflows, enhancing accuracy in pharmacokinetic and metabolic studies .

Structurally, this compound retains the linear hydrocarbon chain (CH₃(CH₂)₁₈COOH) of its non-deuterated counterpart but exhibits distinct physicochemical properties due to isotopic substitution, such as altered vibrational modes in infrared spectroscopy and marginally higher molecular weight . It is classified as a stable isotope-labeled compound (SIL) with 98 atom % deuterium purity and is stored at room temperature to maintain stability .

Mechanism of Action

Target of Action

Eicosanoic-2,2-D2 acid, also known as Arachidic acid, is a type of eicosanoid, which are bioactive lipid molecules derived from the polyunsaturated fatty acid (PUFA), arachidonic acid . The primary targets of this compound are the cyclooxygenases (COXs), P450 cytochrome epoxygenases (CYP450), and lipoxygenases (LOXs) . These enzymes are involved in the synthesis of a wide range of derivatives of polyunsaturated fatty acids (PUFA) .

Mode of Action

This compound interacts with its targets by being converted into various eicosanoids through the actions of the COXs, CYP450, and LOXs enzymes . For instance, arachidonic acid is converted to PGH 2 via the action of the bi-functional enzymes COX-1 (PTGS-1) and COX-2 (PTGS-2) .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins and leukotrienes . These pathways are highly regulated and primarily involve three oxygenases: COXs, CYP450, and LOXs . The formed eicosanoids function to regulate a physiological response, including tissue homeostasis, pain, host defense, and inflammation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the regulation of inflammation in the blood and the vessel . While arachidonic acid-derived eicosanoids are extensively studied due to their pro-inflammatory effects, several eicosanoids have been reported to attenuate exacerbated inflammatory responses and participate in the resolution of inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of eicosanoids can be increased in response to ingestion of aspirin . Additionally, the activity of the enzymes involved in the metabolism of this compound can be influenced by various factors, including the presence of calcium ions .

Biochemical Analysis

Biochemical Properties

Eicosanoic-2,2-D2 acid plays a significant role in various biochemical reactions. It interacts with several enzymes, including acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives. This interaction is crucial for the subsequent steps in fatty acid metabolism. Additionally, this compound is involved in the synthesis of eicosanoids, a group of signaling molecules that include prostaglandins, thromboxanes, and leukotrienes. These molecules are synthesized through the action of cyclooxygenase and lipoxygenase enzymes .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by serving as a precursor for eicosanoids, which are involved in inflammation, immune responses, and cell growth regulation . The compound also impacts gene expression by modulating the activity of transcription factors involved in lipid metabolism. Furthermore, this compound plays a role in cellular metabolism by providing energy through β-oxidation, a process that breaks down fatty acids to produce ATP .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates acyl-CoA synthetase, facilitating its conversion into acyl-CoA derivatives. This activation is essential for the subsequent steps in fatty acid metabolism, including β-oxidation and the synthesis of complex lipids . Additionally, this compound serves as a substrate for cyclooxygenase and lipoxygenase enzymes, leading to the production of eicosanoids . These eicosanoids then interact with specific receptors on cell membranes, triggering various signaling pathways that regulate inflammation, immune responses, and other physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy production . Its stability and efficacy may decrease over time, necessitating proper storage and handling to maintain its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and energy production without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis . These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity while maximizing the compound’s beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is converted into acyl-CoA derivatives by acyl-CoA synthetase, which are then utilized in β-oxidation to produce ATP . Additionally, this compound serves as a precursor for the synthesis of eicosanoids through the action of cyclooxygenase and lipoxygenase enzymes . These metabolic pathways are crucial for maintaining cellular energy balance and regulating various physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Fatty acid-binding proteins (FABPs) play a key role in facilitating the intracellular transport of this compound to various cellular compartments . Additionally, the compound can be incorporated into lipid droplets and membranes, affecting its localization and accumulation within cells . These transport and distribution mechanisms are essential for the compound’s proper functioning and its involvement in metabolic processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria, where it undergoes β-oxidation to produce ATP . It is also found in the endoplasmic reticulum, where it participates in lipid synthesis and modification . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are crucial for its role in cellular metabolism and signaling .

Biological Activity

Eicosanoic-2,2-D2 acid, also known as arachidic acid or behenic acid, is a long-chain saturated fatty acid with the molecular formula C20H40O2C_{20}H_{40}O_2 and a molecular weight of 314.54 g/mol. It is part of the family of eicosanoids, which are bioactive lipids involved in various physiological processes. This article explores the biological activity of this compound, focusing on its biochemical properties, metabolic pathways, and implications in health and disease.

This compound is characterized by its long carbon chain and saturated nature. Its biochemical properties include:

  • Lipid Metabolism : It plays a significant role in lipid metabolism as a component of triglycerides and phospholipids.
  • Energy Storage : As a fatty acid, it serves as an energy reserve stored in adipose tissue.
  • Cellular Functions : It influences various cellular processes, including membrane fluidity and signaling pathways.
PropertyDescription
Molecular FormulaC20H40O2C_{20}H_{40}O_2
Molecular Weight314.54 g/mol
SaturationSaturated
Role in MetabolismEnergy storage, component of triglycerides

Eicosanoid Formation

This compound can be metabolized into various eicosanoids through enzymatic pathways involving cyclooxygenases (COX) and lipoxygenases (LOX). These eicosanoids play crucial roles in inflammatory responses and cell signaling.

  • Cyclooxygenase Pathway : Converts arachidonic acid into prostaglandins and thromboxanes, which are involved in inflammation and hemostasis.
  • Lipoxygenase Pathway : Produces leukotrienes that mediate immune responses.

Case Study 1: Eicosanoids and Inflammation

A study investigated the relationship between eicosanoid levels derived from this compound and inflammatory markers in patients with cardiovascular diseases. The findings indicated that higher levels of specific eicosanoids correlated with increased inflammatory markers, suggesting a role for this compound in inflammation modulation .

Case Study 2: Eicosanoic Acid in Stroke Recovery

Another study examined the association between free fatty acids (including this compound) and depressive symptoms post-stroke. Results showed that lower levels of certain fatty acids were linked to higher depression scores, highlighting the potential impact of fatty acids on mental health during recovery .

Table 2: Summary of Case Studies on Eicosanoic Acid

Study FocusFindings
Inflammation and Cardiovascular DiseaseHigher eicosanoid levels correlate with inflammation
Stroke Recovery and Mental HealthLower fatty acids linked to higher depression scores

Metabolic Pathways

This compound undergoes several metabolic transformations:

  • Lipolysis : Breakdown into free fatty acids and glycerol.
    TriglyceridesGlycerol+Free Fatty Acids\text{Triglycerides}\rightarrow \text{Glycerol}+\text{Free Fatty Acids}
  • Oxidation : Produces hydroperoxides and aldehydes that may have signaling functions or contribute to oxidative stress.
  • Synthesis of Bioactive Lipids : Serves as a precursor for bioactive lipids involved in various physiological functions.

Implications for Health

The biological activity of this compound suggests its potential therapeutic applications:

  • Anti-inflammatory Agents : Targeting eicosanoid pathways may offer new strategies for treating inflammatory diseases.
  • Mental Health : Understanding the role of fatty acids in mental health could lead to dietary interventions for stroke recovery.

Scientific Research Applications

Eicosanoic acid, also known as arachidic acid, is a long-chain saturated fatty acid with a role in various biological processes. The compound eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester, a complex fatty acid derivative, has potential therapeutic applications.

Scientific Research Applications

Eicosanoic acid and its derivatives have applications in scientific research, including:

  • Lipid Biochemistry Eicosanoic acid is used to study lipid metabolism and the role of triacylglycerols in biological systems.
  • Nutritional Studies The compound is used to investigate the effects of dietary fats on health, particularly in relation to liver function and lipid storage.
  • Pharmaceutical Development It serves as a model compound for developing lipid-based drug delivery systems.

Eicosanoic acid derivatives have demonstrated biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects.

Antimicrobial Activity Eicosanoic acid derivatives exhibit antimicrobial properties, demonstrating considerable inhibition against multiple oral microorganisms. One study showed that eicosanoic acid had a 100% mean percentage inhibition of pathogenic bacteria.

Anti-inflammatory Activity Eicosanoic acid derivatives modulate inflammatory responses and can act as signaling molecules in inflammatory processes by influencing the production of eicosanoids, which are critical in mediating immune responses and pain sensation. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting their potential use in treating inflammatory diseases.

Immunomodulatory Effects Eicosanoic acid has been evaluated for its immunomodulatory capabilities. In vitro studies using murine macrophages indicated that eicosanoic acid enhances cell adhesion and phagocytic activity, which are essential for effective immune responses. These findings highlight its role in boosting innate immunity and suggest applications in immunotherapy.

Case Studies and Research Findings

Studies have focused on the biological activities of eicosanoic acid and its derivatives.

Antidiabetic Effects A study reported that eicosanoic acid derivatives possess antidiabetic properties by improving glucose metabolism and insulin sensitivity in diabetic models.

Phytochemical Analysis An investigation into plant extracts containing eicosanoic acid revealed high antioxidant activity and potential for use in developing natural health products.

Q & A

Basic Research Questions

Q. What are the key molecular characteristics of Eicosanoic-2,2-D2 acid, and how do they influence experimental design?

this compound (C₂₀H₃₈D₂O₂, molecular weight 314.55) is a deuterated analog of eicosanoic acid with two deuterium atoms at the α-carbon position. Its isotopic purity (98 atom% D) and stability under room-temperature storage make it suitable for tracer studies in lipid metabolism. Researchers must account for isotopic effects in kinetic experiments, as deuterium substitution may slightly alter reaction rates compared to non-deuterated analogs. For example, in GC-MS analyses, the 2 amu mass shift distinguishes it from endogenous fatty acids, enabling precise quantification .

Q. How should this compound be stored to ensure long-term stability in research settings?

The compound is stable at room temperature but requires protection from light and moisture. Post-synthesis, it should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Re-analysis after three years is recommended to verify chemical purity, as minor degradation products (e.g., peroxides) can form under suboptimal conditions .

Q. What are validated methods for preparing calibration standards using this compound in lipidomics workflows?

In algal lipid studies, this compound is used as an internal standard (IS) at concentrations of 50.0 μM in methanol/chloroform (4:1 v/v). Calibration curves are constructed using solvent-mix QCs (quality controls) with 1/x weighting to account for heteroscedasticity. For matrix effect correction, recovery rates of 82–90% are achievable when spiked into algal biomass .

Advanced Research Questions

Q. How can researchers address discrepancies in recovery rates of this compound across different biological matrices?

Recovery inconsistencies (e.g., 86–99% in algae vs. lower yields in mammalian cells) often arise from matrix-specific lipid-protein interactions. To mitigate this:

  • Use dual isotopic standards (e.g., tridecanoic-2,2-D2 acid for free fatty acids and glyceryl tri(hexadecanoate-2,2-D2) for glycerolipids) to normalize extraction efficiency .
  • Perform pre-extraction spiking to quantify losses during lipid fractionation .

Q. What experimental strategies optimize the use of this compound in tracing fatty acid elongation pathways?

Deuterium labeling at the α-position allows tracking of carbon chain elongation via β-ketoacyl synthase activity. Key steps include:

  • Pulse-chase experiments : Administer deuterated acid to cell cultures, then monitor incorporation into C22:0 and C24:0 species via LC-HRMS.
  • Isotopic dilution analysis : Quantify endogenous fatty acids by comparing peak areas of deuterated vs. non-deuterated ions, correcting for natural isotope abundance .

Q. How do isotopic effects of this compound impact kinetic parameter calculations in enzyme assays?

Deuterium substitution reduces the zero-point energy of C-D bonds, leading to slower reaction rates (kinetic isotope effect, KIE ≈ 2–10). For accurate Michaelis-Menten constant (KmK_m) determination:

  • Use a correction factor derived from parallel assays with non-deuterated substrates.
  • Validate enzyme activity under saturating substrate conditions to minimize KIE interference .

Q. What QC/QA protocols ensure reproducibility in studies using this compound?

  • Stability testing : Assess stock solutions and QCs over 24 hours at 23°C and after three freeze-thaw cycles. Acceptable recovery thresholds: ≥85% for intraday precision (CV ≤15%) .
  • LLOQ validation : Establish lower limits of quantification (LLOQ) at 0.5 μM with ≤20% CV and ±20% accuracy in solvent and matrix-matched calibrators .

Q. Methodological Resources

ParameterSpecificationReference
Purity≥98 atom% D, ≥95% chemical purity
StorageRoom temperature, inert atmosphere
Stability24-hour bench stability; 3-year shelf life with re-analysis
Recovery in algae86–90% (free fatty acids), 84–95% (glycerolipids)

Comparison with Similar Compounds

Non-Deuterated Eicosanoic Acid

Eicosanoic acid (CAS 506-30-9), the non-deuterated form, is a naturally occurring saturated fatty acid found in plant lipids and animal tissues . Unlike its deuterated analog, it lacks isotopic labeling, making it unsuitable as an internal standard in MS-based quantification. Key differences include:

  • Molecular Weight : 312.53 g/mol (vs. 314.54 g/mol for the deuterated form) .
  • Analytical Utility: Non-deuterated eicosanoic acid is a target analyte in lipidomics but cannot correct for matrix effects or instrument variability during quantification .

Shorter-Chain Deuterated Fatty Acids

Dodecanoic-2,2-D2 acid (CAS 64118-39-4), a 12-carbon deuterated fatty acid, shares functional similarities with eicosanoic-2,2-D2 acid but differs in chain length and applications:

  • Molecular Weight : 216.34 g/mol (vs. 314.54 g/mol) .
  • Applications: Used in studies requiring shorter lipid chains, such as surfactant monolayers or metabolic pathways involving medium-chain fatty acids .

Other Saturated Fatty Acids

Hexadecanoic (palmitic), octadecanoic (stearic), and docosanoic (behenic) acids are structurally analogous but differ in hydrocarbon chain length and physical properties:

  • Equilibrium Spreading Pressure: Eicosanoic acid monolayers collapse at equilibrium spreading pressures distinct from shorter (C16) or longer (C22) chains due to differences in molecular packing .

Data Table: Key Properties of this compound and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Use(s)
This compound 232600-70-3 C₂₀H₃₈D₂O₂ 314.54 Internal standard for LC-MS/MS
Eicosanoic acid 506-30-9 C₂₀H₄₀O₂ 312.53 Natural lipid, antimutagenic agent
Dodecanoic-2,2-D2 acid 64118-39-4 C₁₂H₂₂D₂O₂ 216.34 Surfactant studies
Hexadecanoic acid 57-10-3 C₁₆H₃₂O₂ 256.43 Monolayer/phase behavior

Analytical Chemistry

This compound is critical in separating isobaric eicosanoids like prostaglandins D2 and E2, which share identical molecular formulas but differ in stereochemistry . Its deuterium signature allows unambiguous identification in serum lipid profiles via UPLC-MS/MS, improving quantification accuracy by 15–20% compared to non-deuterated standards .

Stability and Physical Properties

While non-deuterated eicosanoic acid forms metastable monolayers at equilibrium spreading pressures (~25 mN/m), the deuterated analog’s monolayer behavior remains uncharacterized . Isotopic substitution may slightly alter melting points or solubility, though empirical data are lacking.

Properties

IUPAC Name

2,2-dideuterioicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOBVWXKNCXXDE-FKUWIZNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Eicosanoic-2,2-D2 acid
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Eicosanoic-2,2-D2 acid
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Eicosanoic-2,2-D2 acid
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Eicosanoic-2,2-D2 acid
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Eicosanoic-2,2-D2 acid
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Eicosanoic-2,2-D2 acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.